N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide typically involves the reaction of 4-acridinecarboxylic acid with 4-aminosulfonylphenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase.
Medicine: Explored for its anticancer and antimicrobial properties. It has shown activity against various cancer cell lines and bacterial strains.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the disruption of cellular processes in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Aminosulfonyl)phenyl)-4-methylbenzenesulfonamide
- N-(4-(Aminosulfonyl)phenyl)-2-mercaptobenzamide
- N-(4-(Aminosulfonyl)phenyl)ethylacetamide
Uniqueness
N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide is unique due to its acridine moiety, which imparts specific properties such as fluorescence and the ability to intercalate with DNA. This makes it particularly useful in medicinal chemistry for developing anticancer agents and in materials science for creating fluorescent dyes.
Properties
CAS No. |
165121-46-0 |
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Molecular Formula |
C20H15N3O3S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H15N3O3S/c21-27(25,26)16-10-8-15(9-11-16)22-20(24)17-6-3-5-14-12-13-4-1-2-7-18(13)23-19(14)17/h1-12H,(H,22,24)(H2,21,25,26) |
InChI Key |
HYUVOKSCGZDKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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